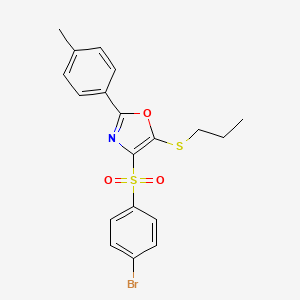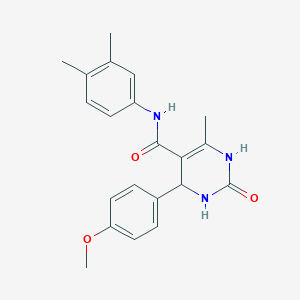
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. It also has a bromophenyl group attached to it. The presence of sulfur indicates that it might be a type of sulfonamide or a related compound .
Molecular Structure Analysis
The molecular structure would likely show the triazole ring, with the bromophenyl group and the sulfonamide group attached. The exact structure would depend on the specific positions of these groups on the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like the exact structure and the functional groups present. For example, the presence of the bromine atom and the sulfonamide group might increase the compound’s polarity and affect its solubility .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been successfully synthesized through S-alkylation and characterized by advanced spectroscopic methods, showcasing its potential in the field of organic synthesis (Vorga & Badea, 2021).
Catalysis and Structural Analysis
The compound's derivatives have been involved in catalyst- and solvent-free synthesis processes, illustrating its relevance in promoting efficient and sustainable chemical reactions (Moreno-Fuquen et al., 2019). Moreover, these processes are complemented by detailed X-ray structural and theoretical studies, contributing to a deeper understanding of the molecular structure and interactions.
Pharmacological Properties
Although specific to derivatives, there's evidence of pharmacological exploration. For instance, certain derivatives have been studied for their effects on the central nervous system (CNS) in mice, indicating a potential for biomedical applications (Maliszewska-Guz et al., 2005).
Biological Evaluation
The compound's derivatives have been examined for biological activities, such as antibacterial, antifungal, and cytotoxic activities. This highlights the compound's potential utility in developing new therapeutic agents or biologically active substances (Chohan & Shad, 2011).
Quantum Chemical Calculations and Biological Activities
The derivatives of the compound have been subjected to quantum chemical calculations to understand their molecular geometry, vibrational frequencies, and electronic absorption spectra. This not only offers insights into the chemical properties but also correlates with observed antibacterial and antioxidant activities, providing a comprehensive understanding of the compound's applications in various scientific fields (Sarac, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4OS/c1-17(2,16)15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLCLYOGLTEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NNC(=N1)C2=CC=C(C=C2)Br)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

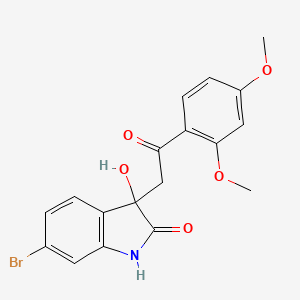
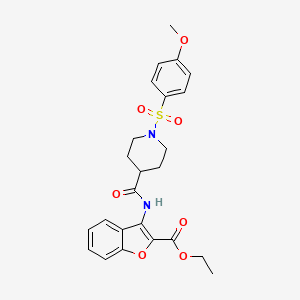

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)
![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)
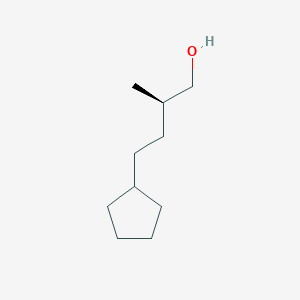
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
